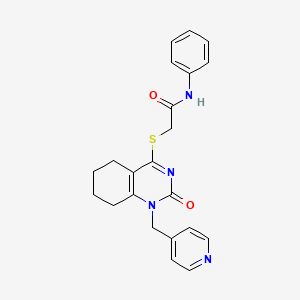
N-fenil-2-((2-oxo-1-(piridin-4-ilmetil)-1,2,5,6,7,8-hexahidroquinazolin-4-il)tio)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C22H22N4O2S and its molecular weight is 406.5. The purity is usually 95%.
BenchChem offers high-quality 2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antimicrobiana
Los compuestos que contienen imidazol, como nuestra molécula diana, han demostrado propiedades antimicrobianas significativas. Los investigadores han investigado su eficacia contra bacterias, hongos y protozoos. La estructura única del compuesto puede interferir con las enzimas microbianas o las membranas celulares, lo que lleva a la inhibición del crecimiento o la muerte celular .
Potencial antiviral
Los derivados del imidazol se han explorado por su actividad antiviral. Estos compuestos pueden interferir con la replicación viral, la unión o la entrada a las células huésped. Investigar su eficacia contra virus específicos podría producir resultados prometedores en el desarrollo de fármacos antivirales .
Propiedades anticancerígenas
Si bien se necesitan más investigaciones, los compuestos a base de imidazol han mostrado potencial como agentes anticancerígenos. Su capacidad para modular las vías celulares, inhibir la angiogénesis o inducir la apoptosis los convierte en candidatos interesantes para la terapia del cáncer .
Efectos antiinflamatorios
La estructura del compuesto sugiere posibles propiedades antiinflamatorias. Los derivados del imidazol pueden interactuar con mediadores o vías inflamatorias, lo que los hace relevantes para afecciones como la artritis reumatoide o las enfermedades inflamatorias intestinales .
Aplicaciones antidiabéticas
Algunos compuestos que contienen imidazol exhiben efectos hipoglucémicos. Investigar su impacto en el metabolismo de la glucosa y la sensibilidad a la insulina podría conducir a nuevos fármacos antidiabéticos .
Actividad antioxidante
Las moléculas a base de imidazol a menudo poseen propiedades antioxidantes. Su capacidad para eliminar los radicales libres y proteger las células del daño oxidativo es un área de interés para los investigadores .
Para obtener información más detallada, puede consultar los artículos de investigación vinculados a continuación:
- Síntesis y potencial terapéutico de compuestos que contienen imidazol (BMC Chemistry, 2021)
- Compuestos de piridina con actividades antimicrobianas y antivirales (International Journal of Molecular Sciences, 2022)
- Oxadiazoles: unidad para síntesis y utilización (Journal of the Iranian Chemical Society, 2021) .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
Based on the activities of similar compounds, it can be inferred that the compound may interact with its targets, leading to changes that result in its biological activities .
Biochemical Pathways
Similar compounds have been shown to influence various biological activities, suggesting that multiple pathways could be affected .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, suggesting that the compound could have multiple effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c27-20(24-17-6-2-1-3-7-17)15-29-21-18-8-4-5-9-19(18)26(22(28)25-21)14-16-10-12-23-13-11-16/h1-3,6-7,10-13H,4-5,8-9,14-15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMJJWAPPAWEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=NC=C3)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![prop-2-en-1-yl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2491840.png)

![(3,4-dimethoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2491844.png)

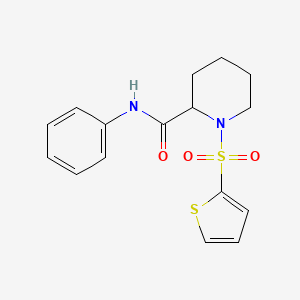
![N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2491848.png)

![5-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2491852.png)
![N-Naphtho[2,1-d]thiazol-2-yl-acetamide](/img/structure/B2491853.png)
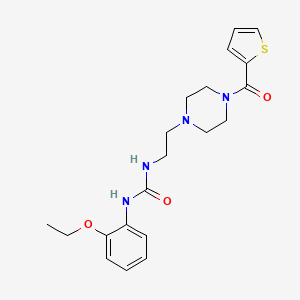
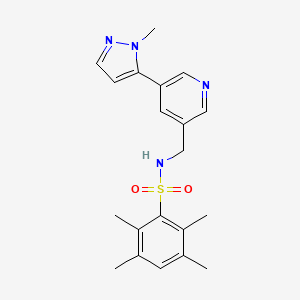
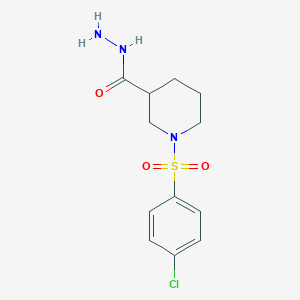
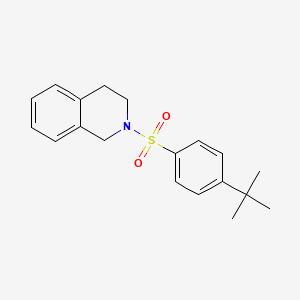
![6-Methyl-4-(4-methylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2491863.png)
